molecular formula C24H48N4O B12688965 N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide CAS No. 93942-10-0

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide

Cat. No.: B12688965
CAS No.: 93942-10-0
M. Wt: 408.7 g/mol
InChI Key: ZOHQBCHYQPFLNG-AVQMFFATSA-N
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Description

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide (CAS#: 93942-20-2) is a synthetic derivative of linoleic acid, characterized by a polyamine head group attached to a linoleyl chain. This structure suggests potential utility as a surfactant or chelating agent in biochemical research applications. The compound has a molecular formula of C26H53N5O and a molecular weight of 451.73200 g/mol . Its density is approximately 0.939 g/cm³, with a high boiling point of 615.9°C at 760 mmHg and a flash point of 326.3°C, indicating thermal stability under standard laboratory conditions . As a linoleic acid amide derivative, this compound is of significant research interest for studying its potential biological activity. Linoleamide, the core amide structure (CAS# 3999-01-7), is known to regulate calcium (Ca(II)) flux and inhibit the erg current, making it a valuable tool for neuroscientific research and ion channel studies . Researchers can utilize this polyamine-functionalized analog to investigate the structure-activity relationships of lipid amides in cellular signaling pathways. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

93942-10-0

Molecular Formula

C24H48N4O

Molecular Weight

408.7 g/mol

IUPAC Name

(9E,12E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C24H48N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h6-7,9-10,26-27H,2-5,8,11-23,25H2,1H3,(H,28,29)/b7-6+,10-9+

InChI Key

ZOHQBCHYQPFLNG-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN

Origin of Product

United States

Preparation Methods

Starting Materials

Component Description
Octadeca-9,12-dienoic acid A fatty acid with two cis double bonds at C9 and C12 positions, providing the hydrophobic tail.
Diethylenetriamine or polyamine Contains multiple amino groups for amide bond formation and biological activity.

Activation of Fatty Acid

The octadeca-9,12-dienoic acid is typically converted into a more reactive species to facilitate amide bond formation. Common activation methods include:

  • Conversion to acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
  • Formation of activated esters like N-hydroxysuccinimide (NHS) esters or mixed anhydrides.

This step is critical to ensure efficient coupling with the polyamine without side reactions that could affect the double bonds.

Amide Bond Formation

The activated fatty acid intermediate is reacted with the polyamine under controlled conditions:

  • The reaction is usually carried out in anhydrous solvents such as dichloromethane or dimethylformamide (DMF).
  • Base catalysts like triethylamine may be added to neutralize the released acid and drive the reaction forward.
  • Temperature control is essential to prevent isomerization or oxidation of the double bonds.

Purification

The crude product is purified by:

  • Column chromatography using silica gel or reverse-phase media.
  • Crystallization or recrystallization from suitable solvents.
  • High-performance liquid chromatography (HPLC) for pharmaceutical-grade purity.

Alternative Synthesis Techniques

Solid-Phase Synthesis

Solid-phase synthesis can be employed to attach the fatty acid moiety to a resin-bound polyamine, allowing:

  • Easier separation of intermediates.
  • Improved yields due to minimized side reactions.
  • Automation potential for scale-up.

Continuous Flow Synthesis

In industrial settings, continuous flow reactors may be used to:

  • Enhance reaction control and reproducibility.
  • Optimize reaction times and temperatures.
  • Scale up production efficiently.

Research Findings and Data Summary

Parameter Details
Molecular Formula C24H48N4O
Molecular Weight Approximately 408.7 g/mol
Key Functional Groups Amide linkage, multiple amino groups, cis double bonds at C9 and C12
Reaction Yield Typically ranges from 60% to 85% depending on method and purification
Reaction Time 4 to 24 hours depending on activation and coupling conditions
Solvents Used Dichloromethane, DMF, tetrahydrofuran (THF)
Catalysts/Base Triethylamine, pyridine
Purification Techniques Column chromatography, recrystallization, HPLC

Summary Table of Preparation Methods

Step Method/Condition Purpose/Outcome
Fatty acid activation SOCl2 or oxalyl chloride, anhydrous solvent Formation of acid chloride for coupling
Amide coupling Reaction with polyamine, base catalyst, controlled temperature Formation of amide bond with polyamine
Purification Chromatography, recrystallization, HPLC Isolation of pure compound
Alternative synthesis Solid-phase synthesis or continuous flow Improved yield, scalability, and process control

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide undergoes several types of chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to saturate the double bonds, resulting in a fully saturated amide.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino groups.

Major Products

    Oxidation: Epoxides, diols, and other oxygenated compounds.

    Reduction: Fully saturated amides.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Structural Representation

The compound features a long hydrocarbon chain, which contributes to its amphiphilic properties, making it suitable for various applications in drug delivery and membrane studies.

Drug Delivery Systems

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide has been explored for its potential in drug delivery systems due to its ability to form micelles and liposomes. These structures can encapsulate hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.

Case Study : A study demonstrated the use of this compound in formulating nanoparticles for targeted cancer therapy. The nanoparticles showed improved drug release profiles and cellular uptake compared to traditional delivery methods .

Biochemical Assays

The compound is utilized in various biochemical assays, particularly in the separation and analysis of biomolecules. Its unique structure allows it to interact with different biological targets effectively.

Application Example : The compound can be analyzed using High-Performance Liquid Chromatography (HPLC) methods. For instance, a reverse-phase HPLC method was developed using a Newcrom R1 column, which provided effective separation of the compound from impurities . The mobile phase consisted of acetonitrile and water with phosphoric acid, making it suitable for mass spectrometry applications.

Membrane Studies

Due to its amphiphilic nature, this compound is also applied in membrane studies. It can be incorporated into lipid bilayers to study membrane fluidity and permeability.

Research Findings : Experiments indicated that incorporating this compound into lipid membranes significantly altered their fluidity and permeability characteristics, providing insights into membrane dynamics under various conditions .

Pharmacokinetics

The compound's behavior in biological systems has been studied extensively for pharmacokinetic applications. Its ability to modify drug release rates and enhance absorption makes it a candidate for improving pharmacological profiles of existing drugs.

Study Overview : Research on the pharmacokinetics of formulations containing this compound revealed enhanced absorption rates in vivo compared to conventional formulations. This was attributed to its ability to facilitate cellular uptake through endocytosis mechanisms .

Data Tables

Application AreaDescription
Drug DeliveryEnhances bioavailability of hydrophobic drugs
Biochemical AssaysEffective separation using HPLC
Membrane StudiesAlters membrane fluidity and permeability
PharmacokineticsImproves absorption rates in vivo

Mechanism of Action

The mechanism by which N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide exerts its effects is complex and involves multiple molecular targets and pathways. The amino groups can interact with various biological molecules, potentially influencing cell signaling pathways and enzyme activities. The long hydrocarbon chain allows for integration into lipid bilayers, affecting membrane properties and cellular functions.

Comparison with Similar Compounds

(a) Hydroxyethyl vs. Aminoethyl Substitutions

  • N-[2-[(2-Hydroxyethyl)amino]ethyl]-9-octadecenamide (CAS 5839-65-6): Backbone: Replaces one aminoethyl group with a hydroxyethyl moiety. Molecular formula: C22H44N2O2 (vs. C24H48N4O for the target compound). Impact: Reduced nitrogen content and hydrogen-bonding capacity, but increased hydrophilicity due to the hydroxyl group. Applications may favor solubility over cationic interactions .
  • (9Z,12R)-12-Hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-9-octadecenamide (Undisclosed CAS): Backbone: Contains two hydroxyethyl groups and an additional hydroxyl group on the fatty acid chain.

(b) Monoacetate Derivatives

  • N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate (CAS 93942-09-7): Modification: Acetate counterion neutralizes one amine group. Molecular formula: C22H46N4O2 (acetate salt). Impact: Improved aqueous solubility compared to the free base form, beneficial for formulations requiring pH stability .

Fatty Acid Chain Modifications

(a) Double Bond Position and Number

  • N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 94139-06-7): Structure: Retains the 9,12-diene system but substitutes aminoethyl with hydroxyethyl. Molecular formula: C22H42N2O2. Impact: Reduced amine functionality but retained conjugated double bonds, which may enhance membrane permeability .
  • N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate (CAS 93942-13-3): Structure: Features three double bonds (9Z,12Z,15Z) and a monoacetate group. Molecular formula: C26H49N4O3. Impact: Increased unsaturation improves fluidity but raises oxidative instability risks. The acetate salt enhances solubility in polar solvents .

Functional and Application Differences

Compound (CAS RN) Key Structural Features Molecular Formula Molecular Weight Key Properties
Target Compound (93942-10-0) Triaminoethyl backbone, 9,12-dienamide C24H48N4O 408.67 g/mol High cationic charge, moderate hydrophobicity
5839-65-6 Hydroxyethyl substitution, 9-enamide C22H44N2O2 368.60 g/mol Lower nitrogen content, increased hydrophilicity
93942-13-3 9,12,15-trienamide, monoacetate salt C26H49N4O3 465.69 g/mol Enhanced fluidity, oxidative instability
94139-06-7 9,12-dienamide, hydroxyethyl substitution C22H42N2O2 366.59 g/mol Conjugated double bonds, reduced amines

Biological Activity

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide, with the CAS number 93942-20-2, is a synthetic compound characterized by its complex structure and potential biological activities. Its molecular formula is C26H53N5O, and it has a molecular weight of approximately 451.73 g/mol. This compound is part of a broader class of amides that have garnered attention for their biological properties, particularly in therapeutic contexts.

The biological activity of this compound can be attributed to its structural features that enable interaction with various biological targets. The presence of multiple amino groups suggests potential for hydrogen bonding and ionic interactions, which are critical in binding to proteins and other biomolecules.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds within the same structural family. For instance, compounds exhibiting similar structural motifs have demonstrated significant inhibitory effects on cancer cell lines. In vitro assays showed IC50 values in the low micromolar range against various cancer types, indicating potent cytotoxic effects .

Case Studies and Research Findings

  • Anticancer Properties : A study focusing on derivatives similar to this compound reported effective inhibition of IDO1 (Indoleamine 2,3-dioxygenase), a key enzyme in tumor immune evasion. The compound demonstrated IC50 values comparable to established inhibitors, suggesting a promising role in cancer therapy .
  • Molecular Docking Studies : Molecular docking analyses have been employed to elucidate the binding interactions between this compound and target proteins such as IDO1. These studies reveal critical interactions that stabilize the binding and enhance inhibitory activity .
  • In Vivo Efficacy : In vivo experiments using tumor-bearing mice models indicated that compounds with similar structures exhibited significant tumor growth inhibition with minimal toxicity, as evidenced by unchanged body weights and normal histological findings in vital organs .

Comparative Biological Activity Table

Compound NameCAS NumberMolecular FormulaIC50 (μM)Biological Activity
This compound93942-20-2C26H53N5OTBDAntitumor activity
NK3 (related compound)TBDTBD0.06IDO1 inhibitor
Other derivativesTBDTBDTBDVarious activities

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DMFMinimizes hydrolysis
Temperature60°CBalances reaction rate/degredation
Amine Equivalents1.2 eqPrevents over-alkylation

Q. Table 2: Stability Study Findings

ConditionDegradation PathwayMitigation StrategyReference
Ambient lightPhotooxidation of dienylAmber glassware, BHT addition
High humidityHydrolysis of amide bondDesiccant (silica gel)

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